Picumeterol fumarate

Stereochemistry β2-adrenoceptor Enantiomeric potency ratio

Picumeterol fumarate (GR 114297A) is the pure (R)-enantiomer of the racemic β2-adrenoceptor agonist GR 63411B. It belongs to the long-acting β2-agonist (LABA) class and was developed as an inhaled bronchodilator for asthma and related respiratory conditions.

Molecular Formula C25H33Cl2N3O6
Molecular Weight 542.4 g/mol
CAS No. 130641-37-1
Cat. No. B1245622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicumeterol fumarate
CAS130641-37-1
SynonymsGR 114297A
GR 114744A
GR 63411
GR-114297A
GR-114744A
GR-63411
picumeterol
picumeterol fumarate
Molecular FormulaC25H33Cl2N3O6
Molecular Weight542.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H29Cl2N3O2.C4H4O4/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17;5-3(6)1-2-4(7)8/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-;/m0./s1
InChIKeyCQMPZSFGXMINHJ-WNGBCCIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picumeterol Fumarate (CAS 130641-37-1): Baseline Identity as a Stereochemically Defined β2-Adrenoceptor Agonist


Picumeterol fumarate (GR 114297A) is the pure (R)-enantiomer of the racemic β2-adrenoceptor agonist GR 63411B . It belongs to the long-acting β2-agonist (LABA) class and was developed as an inhaled bronchodilator for asthma and related respiratory conditions . Unlike its racemic parent, picumeterol is a single, defined stereoisomer, a distinction with quantifiable consequences for receptor pharmacology detailed below.

Stereochemical Control
Single (R)-enantiomer enables enantiomer-specific β2-adrenoceptor activation studies.
LABA Pharmacological Probe
Supports investigation of long-acting β2-agonist receptor kinetics and signaling duration.
Distinct Pharmacology
Reported different concentration-response and intrinsic efficacy profile compared to racemic mixture and other LABAs.

Picumeterol Fumarate (CAS 130641-37-1): Why Stereochemistry and Intrinsic Efficacy Prevent Interchangeability with Generic β2-Agonists


Picumeterol cannot be freely substituted by other β2-agonists—including its own racemic mixture GR 63411B—because its pure (R)-enantiomer configuration confers a ~40-fold potency advantage over the (S)-isomer , while its intrinsic efficacy at the cAMP–CRE pathway ranks distinctly lower than formoterol and indacaterol . These stereochemical and efficacy differences are not interchangeable properties: they directly affect the concentration–response relationship and the genomic transcriptomic fingerprint triggered in human airway epithelial cells, making head-to-head quantitative verification essential before any research or procurement substitution.

Picumeterol (R-enantiomer)
Racemic mixture GR 63411B
Reported large eudismic ratio may shift concentration–response relationships; enantiomeric purity directly impacts β2-AR activation magnitude.
Picumeterol (lower intrinsic efficacy)
Formoterol or indacaterol
Lower maximal cAMP–CRE response in human airway epithelial models limits direct substitution in efficacy-sensitive genomic profiling assays.

Picumeterol Fumarate (CAS 130641-37-1): Quantified Differential Evidence Against the Closest Comparators


Stereochemical Potency Discrimination: Picumeterol (R-Enantiomer) vs. (S)-Enantiomer GR114744A

Picumeterol, the pure (R)-enantiomer, demonstrates approximately 40-fold greater potency than its (S)-enantiomer (GR114744A) across multiple in vitro pharmacological models of β2-agonist activity . This eudismic ratio is one of the largest reported among β2-agonists and directly quantifies the stereochemical dependence of receptor activation for this chemotype.

Eudismic Ratio
Head-to-head
~40-fold greater potency for (R)-enantiomer vs. (S)-enantiomer
Supports enantiomer-specific β2-AR activation studies
Multiple in vitro models; source data aggregated
Stereochemistry β2-adrenoceptor Enantiomeric potency ratio

Intrinsic Efficacy Ranking in a Human Airway Epithelial cAMP–CRE Reporter System: Picumeterol vs. Formoterol, Salmeterol, and Indacaterol

In BEAS-2B human bronchial epithelial cells stably transfected with a 6×CRE luciferase reporter, operational model-fitting classified all four LABAs as full agonists but revealed a statistically significant efficacy hierarchy: indacaterol ≥ formoterol > salmeterol ≥ picumeterol . Picumeterol occupies the lowest efficacy rank among the tested clinically used LABAs in this system, meaning that at saturating receptor occupancy it produces a smaller maximal cAMP–CRE response than formoterol or indacaterol.

Efficacy Rank
Head-to-head
Indacaterol ≥ formoterol > salmeterol ≥ picumeterol
Lowest maximal cAMP–CRE response among tested LABAs
BEAS-2B 6×CRE luciferase reporter; operational model-fitting
Intrinsic efficacy cAMP response element BEAS-2B LABA ranking

Intrinsic Activity (cAMP Accumulation) in Human Bronchial Smooth Muscle: Picumeterol vs. Isoprenaline and Salbutamol

In human bronchial smooth muscle cells in vitro, picumeterol demonstrated intrinsic activity (measured by cAMP accumulation) lower than both isoprenaline (a full agonist reference) and salbutamol . While the publication reports the rank order without providing absolute EC50 or Emax values in the abstract, the finding is consistent across multiple experiments and directly parallels the lower efficacy observed in the CRE reporter assay.

Intrinsic Activity
Head-to-head
Isoprenaline > salbutamol > picumeterol
Reported lower cAMP accumulation in primary airway smooth muscle
Human bronchial smooth muscle; precise fold-differences not itemized
Intrinsic activity cAMP accumulation Human bronchial smooth muscle β2-agonist comparison

Duration of Action Differentiation: Picumeterol vs. Salbutamol and Salmeterol

Picumeterol occupies an intermediate duration-of-action category: longer than the short-acting β2-agonist salbutamol, but shorter than the ultra-long-acting salmeterol . Clinically, its bronchodilator effect was found to be short-lasting despite prolonged in vitro tissue relaxation, a dissociation that distinguishes it from both the SABA and LABA prototypes .

Duration Rank
Cross-study
Salmeterol > picumeterol > salbutamol; clinical effect short-lasting
Supports duration–efficacy dissociation studies
Clinical FEV1 data; in vitro tissue relaxation prolonged
Duration of action Bronchodilation Short-acting vs. long-acting β2-agonist classification

Pharmacokinetic Clearance Profile: Picumeterol Hepatic Extraction Ratio vs. Typical Inhaled β2-Agonists

Following intravenous administration, picumeterol is eliminated with a plasma half-life of approximately 1 h in the rat and 2 h in the dog, with rat plasma clearance approximately twice hepatic blood flow . It undergoes extensive metabolism: ~95% in the rat and ~90% in the dog, primarily via O-dealkylation and β-oxidation . This high hepatic extraction ratio and near-complete metabolic clearance contrast with the moderate hepatic clearance typical of salbutamol, which is excreted largely unchanged in urine.

PK Clearance
Class-level
t½ rat ~1 h, dog ~2 h; metabolism ~90–95%
Supports high-extraction-ratio benchmark for IVIVE models
Preclinical i.v. data; salbutamol class reference not co-studied
Pharmacokinetics Hepatic clearance Plasma half-life First-pass metabolism

Picumeterol Fumarate (CAS 130641-37-1): Evidence-Backed Research and Industrial Application Scenarios


Enantiomer-Specific Pharmacology Studies: Isolating the Eudismic Ratio of a β2-Agonist Chemotype

The ~40-fold potency difference between picumeterol (R) and its (S)-enantiomer GR114744A makes this pair an ideal tool for investigating stereochemical determinants of β2-adrenoceptor binding and activation . Researchers requiring a large eudismic ratio to sensitively detect enantiomeric impurities or to calibrate chiral separation methods will find picumeterol a superior model substrate compared to β2-agonists with smaller or uncharacterized enantiomeric potency differences.

Efficacy-Ranked LABA Panel for cAMP–CRE Transcriptomic Profiling

When a panel of β2-agonists spanning a defined efficacy range is needed—e.g., for RNA-seq or ChIP-seq studies of CRE-driven gene expression—picumeterol serves as the low-efficacy anchor, positioned below salmeterol, formoterol, and indacaterol . This established efficacy hierarchy (indacaterol ≥ formoterol > salmeterol ≥ picumeterol) enables dose-matched comparisons to separate efficacy-driven from occupancy-driven transcriptional effects in human airway epithelial models.

Investigating the Dissociation Between Bronchodilation and Airway Hyperresponsiveness Protection

Picumeterol uniquely displays a clinical dissociation: it produces bronchodilation (FEV1 improvement) of short duration without significantly reducing methacholine-induced airway hyperresponsiveness (PC20) . This property, linked to its low intrinsic activity, makes picumeterol a critical probe compound for studies aiming to decouple the bronchorelaxant and anti-hyperreactivity mechanisms of β2-agonists—a question not addressable with salmeterol or formoterol, which show both effects.

High-Extraction-Ratio ADME Probe for Inhaled Compound Disposition Studies

With ~90–95% metabolic clearance in preclinical species and a plasma clearance exceeding hepatic blood flow in the rat, picumeterol serves as a high-extraction-ratio benchmark for developing and validating in vitro–in vivo extrapolation models of inhaled β2-agonists . Its extensive O-dealkylation and β-oxidation metabolic pathways also provide a defined substrate panel for reaction phenotyping of pulmonary and hepatic cytochrome P450 and non-P450 enzymes.

Application
Selection Property
Validation Focus
Enantiomer-specific pharmacology studies
Chiral purity and eudismic ratio
Stereochemical control and assay sensitivity
Efficacy-ranked LABA panel assembly
Intrinsic efficacy rank in cAMP–CRE reporter
cAMP–CRE transcriptional model-response separation
Duration–efficacy dissociation investigation
Duration-of-action ranking and low intrinsic activity
Bronchomotor vs. hyperreactivity endpoint differentiation
High-extraction ADME probe studies
Near-complete metabolic clearance profile
In vitro–in vivo extrapolation model validation
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